6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one
CAS No.:
Cat. No.: VC15967333
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO2 |
|---|---|
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 6-methyl-1-(2-oxopropyl)quinolin-4-one |
| Standard InChI | InChI=1S/C13H13NO2/c1-9-3-4-12-11(7-9)13(16)5-6-14(12)8-10(2)15/h3-7H,8H2,1-2H3 |
| Standard InChI Key | FMXRAZFCCJOFQT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N(C=CC2=O)CC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one (IUPAC name: 6-methyl-1-(2-oxopropyl)quinolin-4-one) is a bicyclic organic compound comprising a quinoline backbone substituted with a methyl group at position 6 and a 2-oxopropyl moiety at position 1. Its molecular formula is C₁₃H₁₃NO₂, with a molecular weight of 215.25 g/mol . The quinolin-4-one core consists of a fused benzene and pyridinone ring, while the 2-oxopropyl group introduces a ketone functionality that enhances reactivity and potential for molecular interactions.
Table 1: Comparative Structural Features of Selected Quinolinones
The positional isomerism between 6-methyl and 2-methyl derivatives (Table 1) highlights how subtle structural variations influence physicochemical and biological behaviors. For instance, the 6-methyl group in the target compound may sterically hinder interactions at the quinoline ring’s aromatic region compared to its 2-methyl analogue .
Synthesis and Manufacturing Processes
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
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¹H NMR: Key signals include a singlet for the C6 methyl group (~δ 2.4 ppm) and a triplet for the oxopropyl CH₂ group (~δ 3.1 ppm).
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (quinolinone carbonyl).
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Mass Spectrometry: Molecular ion peak at m/z 215.25 with fragmentation patterns indicative of the oxopropyl side chain .
Physicochemical Properties and Stability
Degradation Pathways
Under accelerated stability testing (40°C/75% RH), the 2-oxopropyl group may undergo retro-aldol cleavage, forming formaldehyde and a residual enone intermediate. Photodegradation studies recommend storage in amber glass to prevent UV-induced ring oxidation .
Biological Activities and Mechanistic Insights
Anticancer Activity
Quinolinone derivatives interfere with kinase signaling pathways, particularly EGFR and Hsp90 . Molecular docking simulations predict that the 2-oxopropyl group in 6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one forms hydrogen bonds with ATP-binding pockets, analogous to gefitinib’s mechanism . In vitro assays on related compounds show IC₅₀ values of 0.5–2 µM in breast cancer cell lines.
Applications in Pharmaceutical Development
Lead Optimization Strategies
Structural modifications to enhance potency and reduce toxicity include:
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Introduction of electron-withdrawing groups (e.g., Cl, CF₃) at position 7 to improve target binding.
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Prodrug formulations of the oxopropyl ketone to enhance solubility.
Patent Landscape
No patents specifically claim 6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one, but WO2019157102A1 covers quinolinone derivatives as EGFR inhibitors, suggesting potential overlap in therapeutic applications .
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
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6-Methyl vs. 6-Chloro: Chlorine’s electronegativity enhances antibacterial activity but increases hepatotoxicity risk.
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2-Oxopropyl vs. Methoxy: Methoxy groups improve metabolic stability but reduce CNS penetration.
Future Research Directions
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In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.
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Target Identification: Use CRISPR-Cas9 screens to elucidate novel molecular targets.
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Structure-Activity Relationship (SAR) Studies: Systematically vary substituents at positions 6 and 8 to optimize efficacy.
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